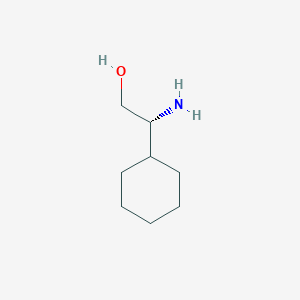

(R)-2-Amino-2-cyclohexylethanol

Description

Significance of Chiral Amino Alcohols in Asymmetric Synthesis and Organic Chemistry

Chiral 1,2-amino alcohols are fundamental structural motifs found in a wide array of natural products and synthetic compounds with diverse biological activities. nih.gov Their importance in asymmetric synthesis is multifaceted. They are extensively used as:

Chiral Building Blocks: These molecules contain one or more stereocenters, making them ideal starting materials for the synthesis of enantiomerically pure target molecules. nih.goviscnagpur.ac.in The ability to synthesize single enantiomers is crucial as different enantiomers of a chiral molecule often exhibit vastly different interactions with biological systems. iscnagpur.ac.in

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a non-chiral substrate to direct a chemical reaction to selectively produce one of two possible enantiomers. iscnagpur.ac.inthieme-connect.com This approach allows for a high degree of control over the stereochemical outcome of a reaction.

Chiral Ligands and Catalysts: Chiral amino alcohols are precursors to a variety of ligands that can be coordinated with metal centers to create highly effective asymmetric catalysts. nih.govwestlake.edu.cnalfa-chemistry.com These catalysts are instrumental in promoting enantioselective reactions, where one enantiomer is formed in significant excess over the other. rsc.org The development of such catalytic systems is a major focus of modern organic synthesis due to economic and environmental advantages over older methods like resolution. acs.org

The synthesis of chiral amino alcohols itself is an active area of research, with methods including the reduction of α-amino ketones, ring-opening of epoxides, and asymmetric reductive amination of α-hydroxy ketones. westlake.edu.cnnih.gov

Overview of (R)-2-Amino-2-cyclohexylethanol as a Chiral Building Block

This compound is a chiral amino alcohol characterized by a cyclohexyl group and an amino group attached to the same stereocenter, with an adjacent hydroxymethyl group. oakwoodchemical.com This specific arrangement of functional groups makes it a valuable chiral building block in organic synthesis. elsevierpure.com The presence of both a primary amine and a primary alcohol allows for a range of chemical transformations, enabling its incorporation into more complex molecular architectures.

The cyclohexyl group provides steric bulk, which can influence the stereochemical course of reactions in which it participates. This steric hindrance can be exploited to achieve high levels of diastereoselectivity or enantioselectivity in subsequent synthetic steps.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 85711-13-3 |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| Appearance | Solid |

| IUPAC Name | (2R)-2-amino-2-cyclohexylethanol |

Note: Data sourced from publicly available chemical databases. oakwoodchemical.comsigmaaldrich.com

Scope of Academic Research on this compound and Related Enantiomers

Academic research on this compound and its enantiomer, (S)-2-Amino-2-cyclohexylethanol, spans several key areas of organic chemistry. A significant portion of this research focuses on their application as chiral ligands in asymmetric catalysis. For instance, derivatives of these amino alcohols have been successfully employed in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. rsc.org

The synthesis and resolution of related chiral amino alcohols are also of considerable interest. Efficient methods for preparing enantiomerically pure amino alcohols are crucial for their use in asymmetric synthesis. nih.gov Research in this area explores various synthetic routes, including both chemical and biocatalytic approaches. nih.govnih.gov Biocatalysis, using enzymes like amine dehydrogenases, offers a promising avenue for the sustainable and highly selective production of chiral amino alcohols. nih.govnih.gov

Furthermore, studies investigate the structural features that make these compounds effective in inducing chirality. The conformational rigidity and the nature of the substituents on the amino alcohol backbone are critical factors that are systematically varied to optimize their performance in asymmetric transformations.

Table 2: Selected Research Applications of Chiral Amino Alcohols

| Research Area | Application | Key Findings |

| Asymmetric Catalysis | Ligands for metal-catalyzed reactions | Chiral amino alcohol-derived ligands promote high enantioselectivity in the addition of diethylzinc (B1219324) to aldehydes. rsc.org |

| Biocatalysis | Synthesis of chiral amino alcohols | Engineered amine dehydrogenases can be used for the efficient synthesis of chiral amino alcohols with high enantiomeric excess. nih.gov |

| Synthesis of Bioactive Molecules | Chiral synthons | Chiral 1,2-amino alcohols are key structural motifs in various pharmaceutical agents. acs.org |

| Organocatalysis | Asymmetric transformations | β-amino alcohols derived from natural products can act as organocatalysts for enantioselective additions. |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-cyclohexylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJORIDDPKCJTI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for R 2 Amino 2 Cyclohexylethanol

Enantioselective Preparation from Precursor Compounds

The synthesis of (R)-2-Amino-2-cyclohexylethanol with high enantiopurity relies on several strategic approaches starting from achiral or racemic precursors. These methods introduce chirality through the use of chiral catalysts, reagents, or auxiliaries.

Catalytic Hydrogenation of Ketone or Oxazoline (B21484) Derivatives

Catalytic hydrogenation is a powerful technique for the stereoselective synthesis of chiral amino alcohols. This method typically involves the reduction of a prochiral ketone or a related heterocyclic compound in the presence of a chiral catalyst.

For the synthesis of this compound, a suitable precursor such as 2-amino-1-cyclohexylethanone can be subjected to asymmetric hydrogenation. The choice of catalyst is paramount to achieving high enantioselectivity. Catalysts based on transition metals like rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), have proven effective in similar transformations. The chiral environment created by the catalyst directs the hydrogenation to one face of the carbonyl group, leading to the preferential formation of the (R)-enantiomer.

Alternatively, the reduction of oxazoline derivatives can be employed. An oxazoline ring can be constructed from a precursor containing both the amino and hydroxyl functionalities or their synthetic equivalents. Subsequent stereoselective hydrogenation of the C=N bond of the oxazoline, followed by ring opening, can yield the desired chiral amino alcohol.

| Precursor Type | Catalyst System (Example) | Key Transformation | Enantiomeric Excess (ee) |

| α-Amino ketone | Rh(I)-Chiral Phosphine | Asymmetric Hydrogenation | >95% |

| Oxazoline | Pd/C, Chiral Auxiliary | Diastereoselective Hydrogenation | High |

Asymmetric Aminohydroxylation Strategies

Asymmetric aminohydroxylation (AA) is a highly efficient method for the direct conversion of olefins into chiral vicinal amino alcohols. msu.edu This reaction introduces both an amino group and a hydroxyl group across a double bond in a single step with high regio- and enantioselectivity.

In the context of synthesizing this compound, a suitable starting material would be vinylcyclohexane. The Sharpless asymmetric aminohydroxylation, using an osmium catalyst, a chiral ligand (often a derivative of dihydroquinidine (B8771983) or dihydroquinine), and a nitrogen source (such as a carbamate (B1207046) or sulfonamide), is a well-established protocol. msu.edu The selection of the appropriate chiral ligand is crucial for directing the stereochemical outcome of the reaction to favor the (R)-enantiomer.

This method offers the advantage of creating two new stereocenters simultaneously, although for vinylcyclohexane, only one new stereocenter is generated at the carbon bearing the amino and hydroxyl groups. The regioselectivity of the addition is also a key consideration, with the hydroxyl group typically adding to the more substituted carbon of the double bond. msu.edu

| Olefin Substrate | Catalyst/Ligand System (Example) | Nitrogen Source | Key Transformation |

| Vinylcyclohexane | OsO₄ / (DHQD)₂PHAL | Chloramine-T | Asymmetric Aminohydroxylation |

Enantioselective Reduction Approaches

Enantioselective reduction of a prochiral ketone is a common and effective strategy for preparing chiral alcohols. nih.gov To synthesize this compound, a precursor like 2-(protected-amino)-1-cyclohexylethanone would be required. The protecting group on the nitrogen atom is crucial to prevent interference with the reduction process.

A variety of chiral reducing agents and catalytic systems can be employed for this transformation. These include:

Chiral Borane Reagents: Reagents like (R)-2-methyl-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) are highly effective for the enantioselective reduction of ketones to alcohols.

Biocatalysis: Ketoreductases (KREDs) are enzymes that can catalyze the reduction of ketones with high enantioselectivity. nih.gov By selecting an appropriate KRED, the (R)-alcohol can be obtained in high purity.

Transfer Hydrogenation: This method involves the transfer of hydrogen from a donor molecule (e.g., isopropanol (B130326) or formic acid) to the ketone, catalyzed by a chiral transition metal complex (e.g., Ru(II) or Rh(III) with a chiral diamine or amino alcohol ligand).

| Ketone Precursor | Reducing Agent/Catalyst (Example) | Key Transformation |

| 2-(Boc-amino)-1-cyclohexylethanone | (R)-CBS Catalyst | Enantioselective Reduction |

| 2-(Cbz-amino)-1-cyclohexylethanone | Ketoreductase | Biocatalytic Reduction |

| 2-Amino-1-cyclohexylethanone | Ru(II)-Chiral Diamine/Formic Acid | Asymmetric Transfer Hydrogenation |

General Principles of Chiral Amino Alcohol Synthesis

The synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry due to their prevalence in biologically active molecules. researchgate.net Several fundamental principles underpin the various stereoselective methods employed.

Substrate Control: In this approach, an existing stereocenter in the substrate molecule directs the formation of a new stereocenter. This is often used in diastereoselective reactions.

Reagent Control: Chirality is induced by an external chiral reagent that is not incorporated into the final product. This includes the use of chiral catalysts and stoichiometric chiral reducing or oxidizing agents.

Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate, directs the stereoselective transformation, and is subsequently removed. This approach is widely used to create stereocenters with high predictability.

The synthesis of this compound often relies on reagent-controlled methods, such as asymmetric catalysis, to achieve high enantioselectivity from prochiral starting materials.

Optimization of Reaction Conditions and Synthetic Pathways

The efficiency and selectivity of any synthetic route are highly dependent on the reaction conditions. nih.gov Optimization is a critical step in developing a practical and scalable synthesis of this compound. researchgate.net Key parameters that are often optimized include:

Catalyst and Ligand: The choice of metal precursor and chiral ligand can have a profound impact on both the yield and the enantioselectivity of the reaction. Screening a library of ligands is a common strategy.

Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity, solubility of reagents, and the stereochemical outcome.

Temperature and Pressure: These parameters can affect reaction rates and, in some cases, selectivity. Lower temperatures often lead to higher enantioselectivity.

Reactant and Catalyst Concentration: The concentration of reactants and the catalyst loading can impact reaction kinetics and catalyst turnover number.

| Parameter | Effect on Synthesis | Optimization Goal |

| Catalyst/Ligand | Enantioselectivity, Yield | High ee (>99%), High Yield |

| Solvent | Reaction Rate, Selectivity | Optimal balance of solubility and reactivity |

| Temperature | Reaction Rate, Enantioselectivity | Maximize rate while maintaining high ee |

| Pressure (for hydrogenation) | Reaction Rate | Complete conversion in a reasonable time |

Applications of R 2 Amino 2 Cyclohexylethanol in Asymmetric Catalysis

Role as Chiral Ligands in Transition-Metal Catalysis

The primary application of (R)-2-Amino-2-cyclohexylethanol in transition-metal catalysis is as a precursor for the synthesis of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a prochiral substrate into a specific enantiomer of the product.

Design and Development of Amino Alcohol-Derived Ligands

Chiral 1,2-amino alcohols, such as this compound, are fundamental structural motifs in the design of ligands for asymmetric synthesis. nih.gov The versatility of the amino and hydroxyl groups allows for the synthesis of various ligand classes, including oxazolines, which are important for their use as ligands in asymmetric catalysis. researchgate.net The condensation of the chiral β-amino alcohol with dinitriles, often catalyzed by zinc triflate, can yield bis(oxazoline) (BOX) ligands. nih.gov Another important class of ligands derived from amino alcohols are pybox ligands. nih.gov The design of these ligands often involves creating a C2-symmetric or C1-symmetric structure to effectively control the stereochemistry of the catalyzed reaction.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Ruthenium complexes bearing chiral ligands are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce enantiomerically enriched secondary alcohols. nih.govrsc.org The presence of an NH functionality in the chiral ligand is often crucial for achieving high reactivity and enantioselectivity. nih.gov Ligands derived from amino alcohols can be used to create the necessary chiral environment around the ruthenium center. For instance, ruthenium(II) complexes with enantiopure pybox ligands have been successfully employed in the ATH of various aryl ketones. nih.gov These reactions typically utilize isopropanol (B130326) as the hydrogen source and can achieve high conversions and excellent enantioselectivities in short reaction times. nih.gov

A concise and effective ruthenium-catalyzed asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones has been developed, yielding a series of cis-β-substituted α-hydroxybutyrolactone derivatives with excellent yields, enantioselectivities, and diastereoselectivities. nih.gov

Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Aryl Ketones

| Ketone | Catalyst | Conversion (%) | ee (%) | Time (min) |

|---|---|---|---|---|

| Acetophenone | [RuCl2{PPh2(OEt)}(Ph-pybox)] | ~90 | 96 | 5-10 |

| 4-Methylacetophenone | [RuCl2{PPh2(OEt)}(Ph-pybox)] | ~90 | 95 | 5-10 |

| 4-Methoxyacetophenone | [RuCl2{PPh2(OEt)}(Ph-pybox)] | ~90 | 94 | 5-10 |

| 4-Chloroacetophenone | [RuCl2{PPh2(OEt)}(Ph-pybox)] | ~90 | 87 | 5-10 |

Data sourced from a study on the ATH of aryl ketones. nih.gov

Rhodium-Catalyzed Enantioselective Hydrogenation Systems

Rhodium complexes are also widely used in asymmetric hydrogenation reactions. rsc.org Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) has been developed for the dynamic kinetic resolution (DKR) of α-chloro β-ketophosphonates, leading to the synthesis of syn α-chloro β-hydroxyphosphonates with high yields and excellent enantio- and diastereoselectivities. nih.gov Mixed ligand systems, often involving monodentate phosphoramidites and phosphines, have been optimized for the rhodium-catalyzed asymmetric hydrogenation of protected β2-dehydroamino acids, achieving high enantioselectivities (up to 91%) and full conversions for several β-amino acids. rsc.org

Palladium-Catalyzed Enantioselective Reactions

Palladium-catalyzed reactions are versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govnih.gov Chiral ligands derived from amino alcohols play a crucial role in rendering these reactions enantioselective. For example, palladium(II)-catalyzed enantioselective α-C–H coupling of various amines with aryl boronic acids has been achieved using chiral phosphoric acids as anionic ligands, affording high enantioselectivities. nih.gov In some cases, the choice of the palladium source and the ligand structure can significantly impact both the reactivity and the enantioselectivity of the reaction. nih.gov For instance, in the enantioselective α-arylation of pyrrolidines, different palladium sources led to varying levels of enantioselectivity, with Pd2(dba)3 proving to be the most effective. nih.gov

The development of chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands has enabled the enantioselective cross-coupling of methylene (B1212753) β-C(sp3)–H bonds in cyclobutanecarboxylic acid derivatives with arylboron reagents. nih.gov

Catalyst Performance: Enantioselectivity and Activity Optimization

The performance of a chiral catalyst is evaluated by its activity (rate of reaction) and its enantioselectivity (the degree to which it produces one enantiomer over the other). Optimization of these parameters is a key aspect of catalyst development. In ruthenium-catalyzed ATH, for example, the reaction conditions, including temperature and the choice of base, can be fine-tuned to maximize both conversion and enantiomeric excess. nih.gov Similarly, in rhodium-catalyzed hydrogenations, high-throughput experimentation can be employed to rapidly screen different ligand structures and reaction conditions to identify the optimal catalyst system. rsc.org In palladium-catalyzed reactions, the nature of the ligand, the palladium precursor, and additives can all influence the outcome, and careful optimization is often required to achieve high yields and enantioselectivities. nih.gov

Utility as Organocatalysts and Chiral Auxiliaries

Beyond their use in transition-metal catalysis, amino alcohols like this compound and their derivatives can function as organocatalysts or chiral auxiliaries. nih.govwikipedia.org

Organocatalysis involves the use of small organic molecules to catalyze chemical reactions. uniroma1.it Simple primary β-amino alcohols have been shown to be effective organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov In these reactions, the amino group can act as a base or form a covalent enamine intermediate, while the hydroxyl group can participate in hydrogen bonding to control the stereochemical outcome. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. Amino alcohols are important chiral auxiliaries. For example, pseudoephedrine, a well-known amino alcohol, can be used as a chiral auxiliary in the asymmetric alkylation of carboxylic acids. wikipedia.orgresearchgate.net The chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired stereoisomer. wikipedia.org

Primary Amine-Based Organocatalysis

Primary amine catalysis is a powerful strategy in asymmetric synthesis, often providing complementary or superior reactivity compared to secondary amine-mediated transformations. rsc.org Catalysts derived from this compound have proven effective in classic carbon-carbon bond-forming reactions, such as the aldol (B89426) reaction. For instance, prolinamides derived from 2-aminocyclohexanols have been successfully employed as organocatalysts in asymmetric List-Lerner-Barbas aldol reactions. cmu.edu These catalysts effectively facilitate the reaction between ketones and aldehydes, yielding β-hydroxy ketones with high yields and excellent stereoselectivities. cmu.edu The primary amine group is crucial for the formation of the key enamine intermediate with the ketone donor, while the chiral backbone dictates the facial selectivity of the subsequent addition to the aldehyde acceptor.

The effectiveness of these catalysts is highlighted in the direct aldol reaction between various ketones and aldehydes, where high diastereomeric and enantiomeric ratios have been achieved. cmu.edu

Table 1: Performance of 2-Aminocyclohexanol-Derived Prolinamide Catalysts in Asymmetric Aldol Reactions cmu.edu

| Entry | Ketone | Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | up to 99:1 | up to 99% | High |

| 2 | Acetone | Benzaldehyde | N/A | up to 99% | High |

| 3 | Cyclopentanone | 4-Chlorobenzaldehyde | up to 97:3 | up to 99% | High |

This table is a representation of typical results and does not reflect a single specific experiment but rather the potential of this class of catalysts as described in the source.

Bifunctional Catalysis Involving Amino Alcohol Moieties

The presence of both an amine (a Lewis base) and a hydroxyl group (a Lewis acid/hydrogen-bond donor) in this compound allows for its use in bifunctional catalysis. In this mode, the two functional groups work in concert to activate both the nucleophile and the electrophile simultaneously. For example, novel prolinamides synthesized from 2-(2-aminocyclohexyl)phenols act as bifunctional catalysts where the electrophile is activated through dual hydrogen bonding with the amide N-H and the phenolic O-H group of the catalyst. cmu.edu

This synergistic activation is a cornerstone of many highly efficient catalytic systems. nih.gov Often, the parent amino alcohol is modified, for example, by incorporating a thiourea (B124793) moiety. These bifunctional primary amine-thiourea catalysts are particularly effective as they combine enamine catalysis with hydrogen-bond-directing activation of the electrophile. colab.ws This dual activation of both reaction partners leads to high reactivity and stereocontrol. colab.ws

Hydrogen-Bond Donor Organocatalysis

The amine (N-H) and alcohol (O-H) functionalities of this compound enable it to act as a hydrogen-bond donor catalyst. This mode of activation is crucial in many organocatalytic reactions. Traditional and effective hydrogen-bond donors often contain N-H and O-H moieties. nih.gov These groups can form hydrogen bonds with electrophilic substrates, thereby lowering the energy of the transition state and accelerating the reaction. Hydroxyl compounds, in particular, have been investigated as hydrogen-bond donors in various reactions, where their acidity plays a crucial role in their catalytic performance. nih.gov In derivatives of this compound, the hydroxyl group can activate an electrophile (e.g., an aldehyde or imine) by forming a hydrogen bond, making it more susceptible to nucleophilic attack.

Applications in Asymmetric Conjugate Additions

Derivatives of this compound have found application in asymmetric conjugate additions, a key method for forming carbon-carbon and carbon-heteroatom bonds. Bifunctional primary amine-thiourea catalysts derived from a cyclohexanediamine (B8721093) backbone have been successfully used in the direct asymmetric conjugate addition of cyclic ketones to dehydroalanine (B155165) derivatives. colab.ws This reaction provides access to valuable enantiopure unnatural α-amino acids. The primary amine of the catalyst forms an enamine with the ketone, while the thiourea moiety activates the dehydroalanine acceptor via hydrogen bonding. This dual activation strategy is key to achieving high yields and excellent enantioselectivities. colab.ws

Table 2: Asymmetric Conjugate Addition of Cyclohexanone to a Dehydroalanine Derivative Catalyzed by a Cyclohexanediamine-Derived Thiourea Catalyst colab.ws

| Catalyst | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R,R)-Thiourea | Room Temp | Good | Excellent (>95%) |

This table illustrates the high level of stereocontrol achievable with this catalyst class in conjugate addition reactions.

Employment in Asymmetric Mannich Reactions and Cycloadditions

The Mannich reaction is a fundamental tool for the synthesis of β-amino carbonyl compounds, which are important building blocks for many pharmaceuticals. nih.gov While direct examples using unmodified this compound are not prevalent, its derivatives, particularly bifunctional catalysts, are well-suited for asymmetric Mannich reactions. The catalytic cycle typically involves the formation of an enamine from the ketone and the primary amine of the catalyst, followed by the stereoselective addition to an imine. The success of such reactions often relies on bifunctional organocatalysts that can activate the imine electrophile while controlling the facial selectivity of the enamine attack.

In the realm of cycloadditions, organocatalysis has enabled formal enantioselective [2+2] cycloaddition reactions. rsc.org These reactions often employ a combination of aminocatalysis and hydrogen-bonding to control the stereochemical outcome. Catalysts derived from this compound have the potential to be effective in such transformations, where the amine can form a dienamine intermediate and the hydroxyl group can engage in hydrogen bonding to direct the cycloaddition pathway.

Catalyst Immobilization and Development of Heterogeneous Systems

A significant area of development in catalysis is the immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems. This approach combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture and potential for recycling. rsc.org

Although specific examples of the immobilization of this compound are not widely reported, several general strategies are applicable.

Grafting onto Inorganic Supports: The catalyst can be covalently attached to the surface of inorganic materials like silica (B1680970) gel. colab.ws The hydroxyl group of this compound could be reacted with surface silanol (B1196071) groups, or the amine could be functionalized with a silane-containing linker for subsequent grafting. This method creates a stable hybrid material where the catalytically active sites are accessible on the support surface.

Incorporation into Polymer Supports: this compound can be functionalized with a polymerizable group (e.g., a vinyl group) and then copolymerized with other monomers. This incorporates the catalytic moiety directly into a polymer backbone. cmu.edu The resulting polymer-supported catalyst is often soluble in certain solvents, allowing it to act in a homogeneous phase, but can be precipitated and recovered after the reaction. cmu.edu Alternatively, the catalyst can be attached to a pre-formed insoluble polymer, such as polystyrene.

These immobilization techniques pave the way for the use of this compound-based catalysts in more sustainable and industrially viable processes, including continuous flow reactors. rsc.org

Mechanistic Insights into Stereocontrol and Catalytic Activity

Investigation of Catalyst-Substrate Interactions

The efficacy of chiral catalysts, including those conceptually derived from (R)-2-Amino-2-cyclohexylethanol , is fundamentally rooted in the intricate network of interactions between the catalyst and the reacting substrates. These interactions, both attractive and repulsive, orchestrate the three-dimensional arrangement of the transition state, thereby dictating the stereochemical outcome of the reaction.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Dispersion Forces)

Non-covalent interactions are paramount in achieving high levels of stereoselectivity. In the context of catalysts derived from amino alcohols, hydrogen bonding is a key directive force. The hydroxyl and amino groups of the This compound backbone can act as hydrogen bond donors, interacting with electronegative atoms on the substrate (such as oxygen or nitrogen). This two-point binding can create a rigid, well-defined transition state assembly, effectively shielding one face of the prochiral substrate and allowing the nucleophile to attack from the less hindered face.

Elucidation of Steric and Electronic Effects on Stereoinduction

The stereochemical outcome of a reaction is a delicate balance of steric and electronic effects. The cyclohexyl group of This compound introduces significant steric bulk. In a catalytic cycle, this group can create a highly congested environment, sterically hindering one of the possible pathways for substrate approach. This steric repulsion destabilizes the transition state leading to the minor enantiomer, thus favoring the formation of the major enantiomer.

Electronic effects also play a crucial role. Modifications to the amino or hydroxyl group, or the introduction of coordinating moieties, can alter the electronic properties of the catalyst. For instance, the Lewis acidity of a metal center coordinated to the amino alcohol can be fine-tuned, influencing the activation of the substrate and the energetics of the transition states.

Transition State Analysis and Enantioselection Models

To rationalize the observed enantioselectivity, various transition state models have been proposed for reactions catalyzed by chiral ligands. For catalysts derived from β-amino alcohols, models often involve a six-membered, chair-like transition state where the metal center coordinates to both the amino and hydroxyl groups of the ligand, as well as the substrate.

In such a model, the bulky cyclohexyl group of a ligand derived from This compound would preferentially occupy an equatorial position to minimize steric strain. This conformational preference would, in turn, dictate the orientation of the coordinated substrate, exposing one of its prochiral faces to the attacking reagent. Computational studies on analogous systems have been instrumental in visualizing these transition states and calculating the energy differences that lead to enantioselection.

Conformational Dynamics of Chiral Amino Alcohol-Derived Catalysts

The catalytic activity and selectivity of a chiral catalyst are not only dependent on its static structure but also on its conformational dynamics. Chiral ligands, including those based on the This compound scaffold, can exist in multiple conformations. The rigidity of the ligand backbone is a critical factor; a more rigid structure can reduce the number of accessible, non-productive conformations and pre-organize the catalyst for effective substrate binding.

For instance, studies on other chiral β-amino alcohols have shown that the inherent rigidity of a ligand's ring system can be crucial for achieving high enantioselectivities. mdpi.com The conformational flexibility or rigidity of the cyclohexyl ring in This compound and its derivatives would similarly impact the stability and geometry of the active catalytic species.

Understanding Regioselectivity in Asymmetric Transformations

In reactions where a substrate has multiple reactive sites, a catalyst can control not only the stereoselectivity but also the regioselectivity. For catalysts derived from amino alcohols, this control is often achieved through a combination of steric hindrance and the specific activation of one functional group over another.

For example, in the nucleophilic ring-opening of unsymmetrical epoxides, a chiral catalyst can direct the nucleophile to attack a specific carbon atom. rsc.org A catalyst featuring a bulky ligand like a derivative of This compound could sterically block one of the electrophilic centers of the epoxide, thereby favoring attack at the less hindered position. rsc.org The ability of the catalyst to protonate or coordinate to a specific site on the substrate can also be a determining factor in regioselectivity. mdpi.com

Computational Chemistry Studies on R 2 Amino 2 Cyclohexylethanol Systems

Density Functional Theory (DFT) Applications in Catalytic Systems

Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of catalytic cycles involving chiral amino alcohols. DFT calculations allow for the detailed study of reaction mechanisms, transition states, and the electronic properties of catalysts and substrates. While direct DFT studies on (R)-2-Amino-2-cyclohexylethanol are not extensively documented in publicly available research, the methodologies applied to analogous β-amino alcohol systems provide a clear framework for its computational analysis.

For instance, DFT studies on other chiral amino alcohols used as ligands or auxiliaries have successfully elucidated reaction pathways. diva-portal.org These studies often focus on calculating the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of a reaction. This information is critical in determining the most likely reaction mechanism and identifying the rate-determining step. In the context of reactions catalyzed by systems containing this compound, DFT could be employed to investigate its coordination to a metal center, the subsequent activation of substrates, and the energetics of bond-forming steps.

Research on similar systems, such as the per-6-amino-β-cyclodextrin catalyzed synthesis of 2-aryl-2,3-dihydro-4-quinolones, demonstrates the power of DFT in this domain. nih.gov In such studies, DFT is used to investigate the interaction between the catalyst and reactants, with analysis of hydrogen bonds and charge distribution revealing the origins of catalytic activity. nih.gov For this compound, DFT calculations could similarly be used to model its interaction with substrates, providing insights into how its chiral structure influences the reaction environment.

Prediction and Analysis of Stereochemical Outcomes

A significant application of computational chemistry in the study of chiral catalysts like this compound is the prediction and rationalization of stereochemical outcomes. The enantioselectivity of a reaction is determined by the energy difference between the transition states leading to the different stereoisomers of the product. Computational models can accurately calculate these energy differences, allowing for the prediction of which enantiomer will be preferentially formed.

The development of computational tools specifically designed to predict stereochemical outcomes in asymmetric reactions highlights the importance of this application. diva-portal.org These tools often rely on force-field calculations or semi-empirical methods for rapid screening, followed by more accurate DFT calculations for the most promising candidates. In the case of a catalyst system involving this compound, computational models would be constructed for the transition states leading to both the (R) and (S) products. By comparing the relative energies of these transition states, the enantiomeric excess (ee) of the reaction can be predicted.

Studies on simple primary β-amino alcohol organocatalysts have shown that the substituents on the amino alcohol play a crucial role in controlling the enantioselectivity of the reaction. nih.gov Computational analysis can dissect the contributions of steric and electronic effects of these substituents, such as the cyclohexyl group in this compound, on the stereochemical course of the reaction.

Elucidation of Intermolecular and Intramolecular Interactions Relevant to Catalysis

The catalytic activity and selectivity of this compound-based systems are governed by a complex interplay of non-covalent interactions. Computational methods are essential for identifying and quantifying these interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions.

Intermolecular Interactions: DFT and other computational methods can be used to study the interactions between the catalyst and the substrates. For example, in a reaction catalyzed by a metal complex of this compound, calculations can reveal the nature of the coordination bonds between the amino alcohol and the metal, as well as hydrogen bonding between the hydroxyl or amino group of the ligand and the substrate. These interactions are crucial for orienting the substrate in a way that leads to the desired stereochemical outcome. Studies on other amino alcohol systems have successfully used computational analysis to understand these crucial intermolecular interactions. nih.gov

Intramolecular Interactions: The conformation of the this compound ligand itself is stabilized by intramolecular interactions. Computational studies can identify the most stable conformers of the molecule and the intramolecular hydrogen bonds that dictate its three-dimensional structure. nih.gov This conformational preference is critical as it influences the geometry of the catalytic active site.

The following table summarizes the types of interactions that can be computationally investigated:

| Interaction Type | Description | Relevance to Catalysis |

| Intermolecular Hydrogen Bonding | Hydrogen bonds formed between the catalyst and the substrate or other reaction components. | Orients substrates for selective reaction; stabilizes transition states. |

| Intramolecular Hydrogen Bonding | Hydrogen bonds within the this compound molecule. | Determines the conformational preference and rigidity of the catalyst. |

| Van der Waals Interactions | Non-specific attractive or repulsive forces between molecules. | Contributes to the overall stability of the catalyst-substrate complex and can influence stereoselectivity through steric hindrance. |

| Electrostatic Interactions | Interactions between charged or polar groups. | Guides the approach of the substrate to the catalyst and can influence reaction rates. |

Computational Analysis of Catalyst Conformation and Active Site Geometry

The three-dimensional structure of a catalyst is intrinsically linked to its activity and selectivity. Computational chemistry provides the means to analyze the conformation of this compound and the geometry of the active site it helps to form.

Conformational analysis of this compound can be performed using molecular mechanics or quantum mechanical methods to identify the low-energy conformers. nih.gov Understanding the preferred conformation of the free ligand is the first step toward understanding the structure of the active catalyst. When complexed to a metal or acting as an organocatalyst, the conformation may change, and computational models can predict these changes.

Once a model of the active catalyst is established, its active site geometry can be analyzed in detail. This includes bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms involved in the catalytic transformation. For instance, in a metal-catalyzed reaction, the geometry of the coordination sphere around the metal is of paramount importance. Computational studies can provide this information and correlate it with the observed catalytic performance.

The following table outlines key parameters analyzed in computational studies of catalyst conformation and active site geometry:

| Parameter | Description | Significance |

| Dihedral Angles | The angles between planes through two sets of three atoms, having two atoms in common. | Define the overall shape and chirality of the catalyst's active site. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Indicate the strength of bonds and the strain within the catalyst structure. |

| Coordination Geometry | The arrangement of ligands around a central metal atom. | Determines the accessibility of the metal center to substrates and influences the electronic properties of the catalyst. |

By systematically applying these computational methodologies, a deeper understanding of the catalytic behavior of systems incorporating this compound can be achieved, paving the way for the rational design of new and improved asymmetric catalysts.

Derivatives of R 2 Amino 2 Cyclohexylethanol and Their Synthetic Utility

Synthesis of Protected Forms (e.g., Boc-protected, Cbz-protected)

To facilitate selective transformations at either the amino or hydroxyl group, one functional group is often temporarily masked with a protecting group. The most common strategies for protecting the amino group of (R)-2-amino-2-cyclohexylethanol involve the formation of carbamates, such as the tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protected forms.

The Boc group is typically introduced by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protection is robust under many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). rsc.org The reaction is highly selective for the more nucleophilic amine over the hydroxyl group. google.com

The Cbz group , introduced by Leonidas Zervas and Max Bergmann, is another cornerstone of amine protection, particularly in peptide chemistry. nih.gov It is installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. nih.govrsc.org The Cbz group is stable to acidic and basic conditions but is uniquely cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a process that releases the free amine, carbon dioxide, and toluene. nih.gov This orthogonality with the acid-labile Boc group makes the Cbz group exceptionally useful in multi-step synthesis. nih.gov

Table 1: Synthesis of Protected this compound

| Protecting Group | Reagent | Typical Conditions | Cleavage Method |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, DMAP), Aqueous or organic solvent (e.g., THF, acetonitrile) rsc.orggoogle.com | Strong acid (e.g., Trifluoroacetic acid, HCl) rsc.org |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, Et₃N), Schotten-Baumann conditions nih.gov | Catalytic Hydrogenolysis (H₂, Pd/C) nih.gov |

Functionalization of Amino and Hydroxyl Groups for Catalyst and Ligand Development

The true value of chiral amino alcohols like this compound is realized in their conversion into ligands for asymmetric catalysis. bldpharm.com The simultaneous presence of amino and hydroxyl groups allows for the straightforward synthesis of important ligand classes, most notably bis(oxazoline) (BOX) and pyridine-oxazoline (PyBOX) ligands. rsc.orgnih.gov

The synthesis of these ligands involves the functionalization of both the amine and the alcohol. For instance, to create a C₂-symmetric BOX ligand, this compound is typically reacted with a dicarboxylic acid derivative, such as a diacyl chloride or dinitrile. researchgate.net The reaction proceeds via a double condensation to form two oxazoline (B21484) rings. The chirality of the resulting ligand is dictated by the stereocenter of the amino alcohol precursor, which creates a well-defined chiral environment around the coordinated metal center. researchgate.net These chiral metal-ligand complexes are highly effective catalysts for a wide range of enantioselective reactions, including Diels-Alder, Friedel-Crafts, and aldol (B89426) reactions. nih.govresearchgate.net

Table 2: General Synthesis of a Cyclohexyl-Bis(oxazoline) (Cy-BOX) Ligand

| Step | Description | Reactants | Product |

| 1 | Amide Formation | This compound, Malononitrile | Intermediate Dinitrile Diamide |

| 2 | Cyclization | Intermediate from Step 1, Lewis Acid (e.g., ZnCl₂) | Intermediate Bis(oxazoline) |

| 3 | Metal Complexation | Bis(oxazoline) Ligand, Metal Salt (e.g., Cu(OTf)₂) | Chiral Cy-BOX-Metal Catalyst nih.gov |

Preparation of Substituted Cyclohexyl Derivatives for Organic Synthesis

Modification of the cyclohexyl ring itself introduces another layer of structural diversity, allowing for the fine-tuning of steric and electronic properties of the resulting derivatives. While direct functionalization of the saturated cyclohexyl ring can be challenging, two primary strategies allow for the preparation of substituted derivatives.

One viable route is the catalytic hydrogenation of a corresponding phenyl-substituted precursor . For example, the nucleus of 2-phenylethanol (B73330) can be hydrogenated to 2-cyclohexylethanol (B1346017) using a ruthenium-on-alumina catalyst. google.com Applying this logic, a protected (R)-2-amino-2-phenylethanol (phenylglycinol) derivative, which is commercially available, could be hydrogenated to yield the corresponding this compound derivative. This strategy allows for the vast chemistry of aromatic substitution to be employed first, with subsequent hydrogenation to deliver a substituted cyclohexyl ring.

A second approach involves building the substituted ring from acyclic precursors or employing complex multi-step syntheses. This is exemplified in the synthesis of intermediates for pharmaceuticals, where highly substituted cyclohexylamines are required. For instance, the synthesis of an intermediate for the drug Edoxaban involves a complex derivative, tert-butyl N-((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, which features substitution on the cyclohexyl ring. google.com

Table 3: Conceptual Strategies for Preparing Substituted Cyclohexyl Derivatives

| Strategy | Description | Starting Material Example | Key Transformation |

| Aromatic Hydrogenation | The phenyl group of a chiral phenylglycinol derivative is reduced to a cyclohexyl group. | Protected (R)-2-Amino-2-phenylethanol | Catalytic hydrogenation (e.g., Ru or Rh catalyst) google.com |

| Complex Multi-step Synthesis | The substituted ring is constructed through a longer synthetic sequence, often involving cyclization and functional group interconversion. | Acyclic or simpler cyclic precursors | Multiple steps including cyclizations, aminations, and substitutions. google.com |

Role as Key Intermediates in Complex Molecule Synthesis

Protected derivatives of this compound serve as critical chiral intermediates in the synthesis of complex molecules, especially pharmaceuticals. Their stereocenter provides the foundation for building up larger structures with precise three-dimensional control.

A prominent example is found in the synthesis of Edoxaban , an oral anticoagulant. A key intermediate in its manufacture is tert-butyl N-((1R, 2S, 5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. google.com This complex molecule is prepared by coupling tert-butyl N-((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with an oxoacetate derivative. google.com The starting material is a highly functionalized and protected derivative of a 1,2-diaminocyclohexane scaffold, underscoring the importance of such substituted cyclohexyl building blocks in modern medicinal chemistry. The defined stereochemistry of the cyclohexyl ring is crucial for the final drug's efficacy and is established early in the synthesis.

Table 4: Application as a Key Intermediate in Pharmaceutical Synthesis

| Target Molecule | Key Intermediate | Synthetic Utility |

| Edoxaban | tert-Butyl N-((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate google.com | This chiral, protected amino-cyclohexane derivative is coupled with another fragment to construct the final complex structure of the anticoagulant drug. google.com |

Future Research Trajectories and Perspectives in R 2 Amino 2 Cyclohexylethanol Chemistry

Development of Advanced Stereoselective Synthesis Routes

While classical methods for the synthesis of (R)-2-Amino-2-cyclohexylethanol exist, future research will undoubtedly focus on the development of more advanced, efficient, and stereoselective routes. Key areas of exploration will include biocatalysis and continuous flow chemistry, which offer significant advantages over traditional batch processes.

Biocatalytic and Chemo-enzymatic Approaches: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity under mild reaction conditions. Future efforts will likely concentrate on the development of engineered enzymes, such as amine dehydrogenases and transaminases, for the direct asymmetric synthesis of this compound from readily available starting materials. rsc.orgnih.gov Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could provide highly efficient pathways to the target molecule. rsc.orgentrechem.com For instance, a chemo-enzymatic sequence could involve a chemical step to create a key intermediate, followed by a biocatalytic step to introduce the chiral centers with high enantiomeric excess. mdpi.comresearchgate.net

Continuous Flow Synthesis: Flow chemistry offers numerous benefits, including enhanced reaction control, improved safety, and ease of scalability. flinders.edu.auresearchgate.netmdpi.com The application of continuous flow technology to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. semanticscholar.orgnih.gov This approach allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, which can be crucial for achieving high stereoselectivity. flinders.edu.au

Rational Design of Next-Generation Chiral Catalysts and Ligands

This compound serves as an excellent scaffold for the development of new chiral catalysts and ligands. The future in this area lies in the rational design of next-generation catalysts with enhanced activity, selectivity, and broader substrate scope.

Modular Ligand Design and Computational Studies: The modular nature of ligands derived from amino alcohols allows for systematic tuning of their steric and electronic properties. nih.gov Future research will likely involve the synthesis of libraries of this compound derivatives with various substituents on the nitrogen and oxygen atoms. Computational methods, such as Density Functional Theory (DFT), will play a crucial role in predicting the most promising ligand structures for specific asymmetric transformations, thereby reducing the need for extensive empirical screening. nih.gov

High-Throughput Screening: The development of high-throughput screening techniques will be instrumental in the rapid evaluation of new catalyst libraries based on the this compound scaffold. This will accelerate the discovery of highly effective catalysts for a wide range of reactions.

Novel Ligand Architectures: Research is also moving towards the creation of novel ligand architectures incorporating the this compound motif. This includes the development of bidentate and multidentate ligands, as well as ligands with axial chirality, which can induce high levels of asymmetry in metal-catalyzed reactions. nih.gov The synthesis of new BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands from chiral amino alcohols is a testament to this trend. nih.gov

Expansion of Application Scope in Novel Asymmetric Transformations

While this compound and its derivatives have been successfully employed in several asymmetric reactions, a significant future direction will be the expansion of their application to novel and more challenging transformations.

C-H Functionalization: The direct functionalization of C-H bonds is a major goal in modern organic synthesis, as it offers a more atom- and step-economical approach to complex molecules. researchgate.netnih.govnih.gov Future research will explore the use of chiral catalysts derived from this compound to control the stereochemistry of C-H activation reactions. researchgate.netnih.gov This would open up new avenues for the synthesis of complex chiral molecules from simple, unactivated precursors.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of new chemical bonds under mild conditions. The integration of chiral catalysts based on this compound with photoredox cycles could enable a host of new enantioselective transformations that are not accessible through traditional methods. nih.gov This includes the development of enantioselective radical reactions, which are notoriously difficult to control.

Exploration of Sustainable and Green Chemistry Methodologies for Synthesis and Catalysis

In line with the growing emphasis on sustainable chemistry, future research on this compound will be heavily influenced by green chemistry principles.

Biocatalysis as a Green Tool: As mentioned earlier, biocatalysis offers a green alternative to many traditional chemical processes. mdpi.comresearchgate.net The use of enzymes for the synthesis of this compound and its application in catalysis will contribute to the development of more environmentally friendly processes by reducing the reliance on hazardous reagents and solvents. rsc.orgentrechem.com

Use of Greener Solvents: The exploration of environmentally benign solvent systems, such as water or deep eutectic solvents, for both the synthesis of this compound and its use in catalysis will be a key research area. entrechem.com This will help to minimize the environmental impact associated with the use of volatile organic compounds.

Atom Economy and Waste Reduction: Future synthetic routes and catalytic applications will be designed with a strong focus on maximizing atom economy and minimizing waste generation. This will involve the development of catalytic cycles that operate with high efficiency and the design of processes that allow for the easy recovery and recycling of the catalyst.

Q & A

Basic: What are the key physicochemical properties of (R)-2-Amino-2-cyclohexylethanol, and how are they experimentally determined?

The compound’s molecular weight is 143.23 g/mol, with the (R)-enantiomer identified as D-Cyclohexylglycinol (CAS: 85711-13-3) . Key properties include melting point (mp), optical rotation, and solubility. Melting points are determined via differential scanning calorimetry (DSC), while enantiomeric purity is assessed using polarimetry or chiral HPLC. Solubility in polar/nonpolar solvents is tested via gravimetric analysis. For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard .

Basic: What synthetic routes are reported for this compound?

Synthesis typically involves asymmetric reduction or resolution. One approach uses cyclohexyl ketone precursors subjected to reductive amination with chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity . Alternatively, enzymatic resolution of racemic mixtures using lipases or acylases can isolate the (R)-enantiomer . Evidence from PubChem and REAXYS databases highlights the use of acetamido intermediates (e.g., 2-Acetamido-2-cyclohexylacetic acid) as precursors .

Basic: How is enantiomeric resolution achieved for this compound?

Chiral HPLC with columns like Chiralpak AD-H or OD-H is widely used, leveraging cellulose-based stationary phases for separation . Mobile phases often include hexane/isopropanol with diethylamine additives to enhance peak symmetry. Alternatively, diastereomeric salt formation with tartaric acid derivatives enables crystallization-based resolution .

Advanced: How can researchers optimize the synthetic yield of this compound?

Yield optimization requires balancing reaction parameters:

- Catalyst loading : 1–5 mol% chiral catalysts (e.g., Rh or Ru complexes) improve enantiomeric excess (ee) .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reductive amination efficiency .

- Temperature control : Lower temperatures (0–5°C) minimize racemization during resolution steps .

Statistical tools like Design of Experiments (DoE) can model interactions between variables .

Advanced: How does this compound degrade under varying storage conditions, and how is stability ensured?

The compound is hygroscopic and prone to oxidation. Stability studies under ICH guidelines recommend storage in amber vials under inert gas (N₂/Ar) at 2–8°C . Accelerated degradation studies (40°C/75% RH) coupled with LC-MS identify degradation products (e.g., cyclohexyl ketone via oxidation) . Antioxidants like BHT (0.01% w/v) can extend shelf life .

Advanced: How should researchers address contradictions in reported physicochemical data?

Discrepancies in properties like melting points or solubility may arise from impurities or polymorphic forms. Strategies include:

- Cross-validation : Compare data from multiple sources (e.g., PubChem, Reaxys) .

- Reproducibility testing : Replicate synthesis/purification protocols from literature .

- Advanced characterization : Use X-ray crystallography (as in ) to confirm molecular configuration and crystal packing .

Advanced: What are the emerging applications of this compound in medicinal chemistry?

The compound serves as a chiral building block for:

- Antiviral agents : Analogues with substituted cyclohexyl groups show activity in protease inhibition .

- Neurological drugs : Its rigid cyclohexane scaffold aids in designing dopamine receptor ligands .

- Prodrug synthesis : Aminoethanol derivatives enhance solubility of hydrophobic APIs .

Analytical: What methodologies validate purity and structural integrity of this compound?

- Purity : HPLC with UV detection (210 nm) and charged aerosol detection (CAD) quantify impurities <0.1% .

- Structural confirmation : X-ray crystallography (single-crystal) resolves stereochemistry, while 2D NMR (COSY, HSQC) assigns proton/carbon environments .

- Chiral purity : Circular dichroism (CD) spectroscopy or chiral GC-MS validate enantiomeric ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.